![molecular formula C13H18Cl2N4O2 B14161949 methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)
methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a piperazine moiety attached. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a pyrrole derivative under specific conditions to form the pyrrolopyridine core. The piperazine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: An antagonist with high affinity for the human dopamine D4 receptor.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: A compound with similar structural features but different functional groups.
Uniqueness
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C13H18Cl2N4O2 |
|---|---|
Poids moléculaire |
333.21 g/mol |
Nom IUPAC |
methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H16N4O2.2ClH/c1-19-13(18)10-8-16-12-9(2-3-15-12)11(10)17-6-4-14-5-7-17;;/h2-3,8,14H,4-7H2,1H3,(H,15,16);2*1H |
Clé InChI |
VRTWBPBKNSJNMT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C2C(=C1N3CCNCC3)C=CN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


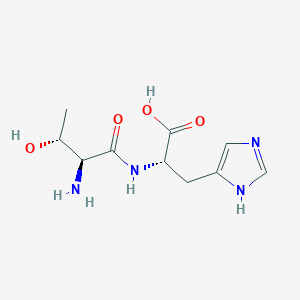
![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
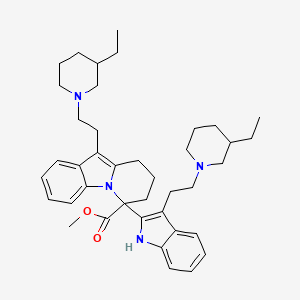
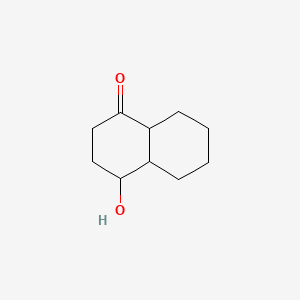
![11-acetyl-14-(2-bromophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14161892.png)
![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)

![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)
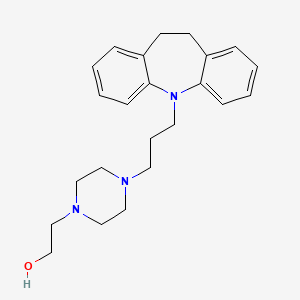
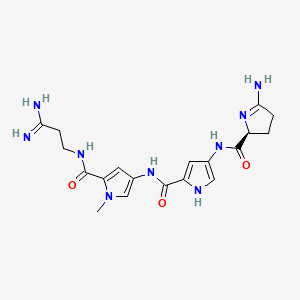
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)
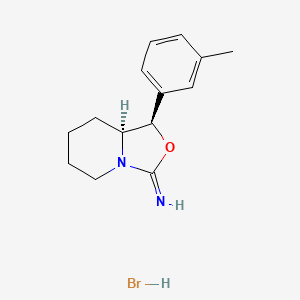
![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)

